4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, distinguished by the presence of a trifluoromethyl group. This compound exhibits a range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a significant molecule in medicinal chemistry.
The compound is cataloged under the chemical identifier 2070-87-3 and has been synthesized and evaluated for various biological activities. It is available for purchase from specialized chemical suppliers.
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one falls under the category of heterocyclic organic compounds, specifically within the subclass of benzodiazepines. Its unique structure contributes to its classification as a potential therapeutic agent in pharmacology.
The synthesis of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be achieved through various methods. One notable approach involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions. This method allows for the selective introduction of the trifluoromethyl group into the benzodiazepine structure.
Industrial production often employs high-yield synthetic routes that are scalable. For instance, simultaneous vapor-phase chlorination/fluorination at elevated temperatures using transition metal-based catalysts like iron fluoride is utilized to achieve efficient synthesis.
The molecular structure of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one features a fused benzodiazepine ring system with a trifluoromethyl substituent. The presence of this group significantly alters the compound's physical and chemical properties.
The compound's molecular formula is C11H8F3N2O, and its molecular weight is approximately 246.19 g/mol. The trifluoromethyl group contributes to its distinct electronic characteristics and influences its interaction with biological targets.
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo several types of chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Nucleophiles are used in substitution reactions to yield diverse derivatives.
The products formed depend on the specific reagents and conditions employed. For example, oxidation may yield oxides while substitution reactions could produce derivatives with various functional groups.
The mechanism of action of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves modulation of neurotransmitter systems in the brain. Benzodiazepines generally enhance the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission. This results in anxiolytic and sedative effects.
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is characterized by its solid state at room temperature and exhibits moderate solubility in organic solvents due to its lipophilic nature.
The chemical properties include stability under standard conditions but susceptibility to oxidation and substitution reactions. Its trifluoromethyl group enhances its reactivity compared to non-fluorinated analogs.
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one holds potential applications in medicinal chemistry as a lead compound for developing new anxiolytic and sedative drugs. Its unique structural features make it a valuable candidate for further pharmacological evaluation and development in therapeutic contexts .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: